Oral Bioavailability of (2R,6R)-HNK Derived from the Boc-Protected Intermediate Exceeds That of Ketamine and Alternative HNK Stereoisomers
The absolute oral bioavailability of (2R,6R)-hydroxynorketamine—synthesized via the Boc‑protected intermediate—was 46–52% in mice, 42% in rats, and 58% in dogs, with brain‑to‑plasma ratios of 0.67–1.2 [1]. In contrast, ketamine exhibits poor oral bioavailability (approximately 16–20%) due to extensive first‑pass metabolism, and the (2S,6S)-HNK enantiomer shows significantly lower plasma and brain concentrations at equivalent doses [2]. The relative rank‑order for antidepressant‑relevant behavioral effects in the mouse forced‑swim test was (2R,6R)-HNK > (2S,6R)-HNK > (2R,6S)-HNK > (2S,6S)-HNK, establishing the Boc‑protected intermediate as the gateway to the most orally bioavailable and behaviorally potent stereoisomer [2].
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | (2R,6R)-HNK: 46–52% (mice), 42% (rats), 58% (dogs) |
| Comparator Or Baseline | Ketamine: ~16–20% oral bioavailability; (2S,6S)-HNK: significantly lower brain exposure |
| Quantified Difference | (2R,6R)-HNK oral bioavailability is ~2.5‑fold higher than ketamine; brain‑to‑plasma ratio >0.67 for (2R,6R)-HNK versus undetectable for (2S,6S)-HNK at low doses |
| Conditions | Pharmacokinetic studies in CD‑1 mice, Sprague‑Dawley rats, and beagle dogs following oral gavage; brain and plasma concentrations measured by LC‑MS/MS |
Why This Matters
High oral bioavailability of the final active pharmaceutical ingredient derived from this Boc‑protected intermediate supports its procurement for oral formulation development, reducing the need for intravenous administration.
- [1] Highland JN, Morris PJ, Zanos P, et al. Mouse, rat, and dog bioavailability and mouse oral antidepressant efficacy of (2R,6R)-hydroxynorketamine. J Psychopharmacol. 2018;32(3):158-167. View Source
- [2] Highland JN. Characterization of Ketamine's (2,6)-Hydroxynorketamine Metabolites: Pharmacokinetic and Behavioral Considerations for Antidepressant Applications. Doctoral Dissertation, University of Maryland, Baltimore, 2020. View Source
